1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide
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Overview
Description
1-(2-Bicyclo[221]hept-5-enylmethyl)piperidine-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide typically involves the reaction of bicyclo[2.2.1]hept-5-enylmethyl derivatives with piperidine-3-carboxamide under specific conditions. One common method involves the use of epichlorohydrin in the presence of tetramethylammonium iodide to form framework N-[(oxiran-2-yl)methyl]sulfonamides, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: This compound shares a similar bicyclic structure but differs in its functional groups.
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane: Similar bicyclic structure with different substituents.
Uniqueness
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide is unique due to its combination of a bicyclic structure with a piperidine-3-carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-14(17)12-2-1-5-16(8-12)9-13-7-10-3-4-11(13)6-10/h3-4,10-13H,1-2,5-9H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRXJBJFDSFBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC3CC2C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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